

The Quinazoline Scaffold: A Cornerstone of Modern Therapeutic Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Oxo-3,4-dihydroquinazoline-2-carboxylic acid

Cat. No.: B1414075

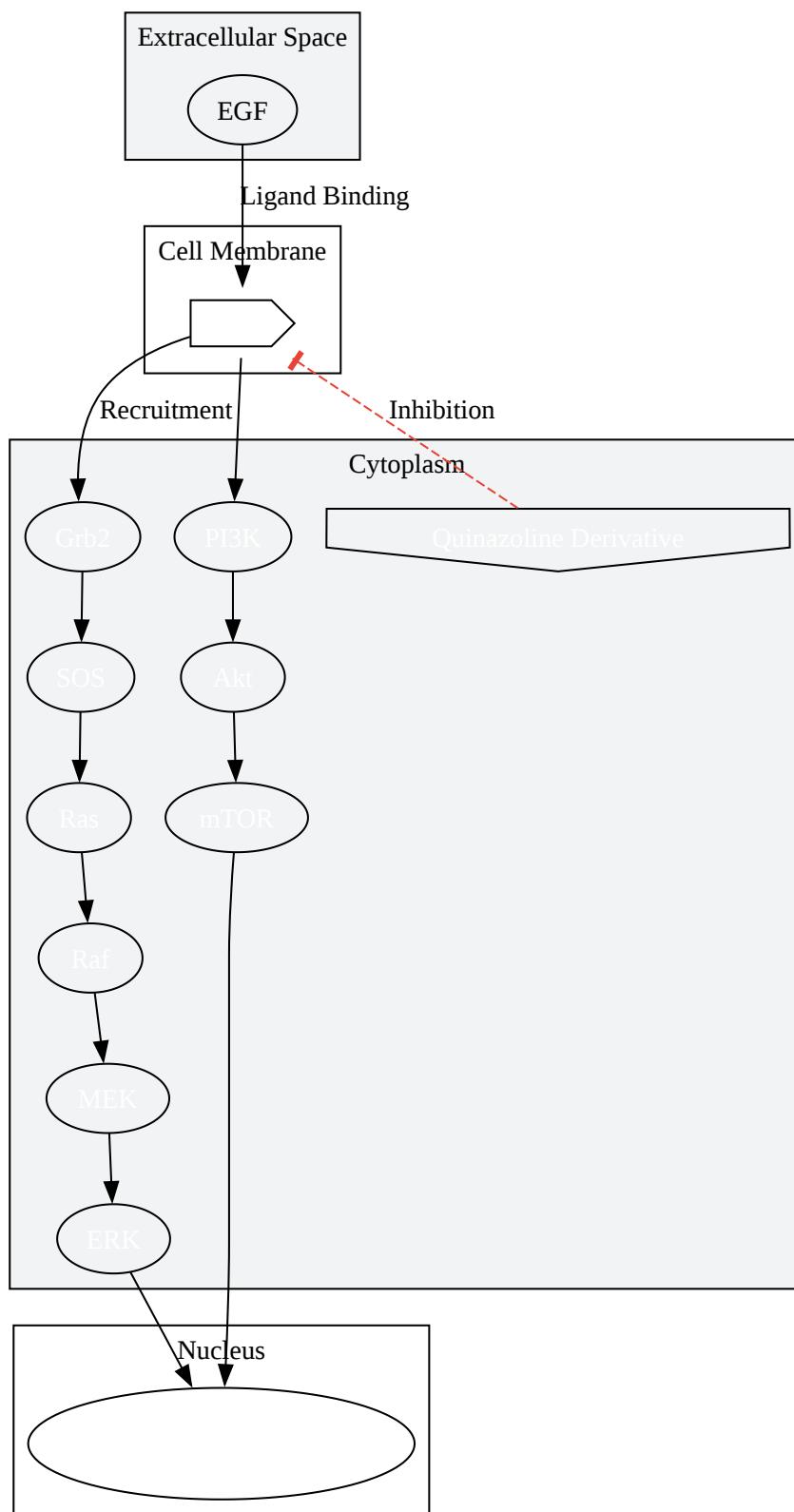
[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy and Bright Future of a Privileged Scaffold

The quinazoline nucleus, a bicyclic heterocycle formed by the fusion of a benzene and a pyrimidine ring, holds a place of distinction in the annals of medicinal chemistry.^[1] Its journey from a synthetically intriguing molecule, first described in the late 19th century, to the core of numerous FDA-approved drugs is a testament to its remarkable versatility and therapeutic potential.^[2] This scaffold's unique physicochemical properties, including its planarity and ability to engage in a multitude of molecular interactions, have made it a "privileged structure" in drug discovery.^{[3][4]} From the pioneering synthesis by Griess in 1869 to the development of targeted cancer therapies in the 21st century, the quinazoline framework has consistently provided a robust platform for the design of novel therapeutic agents.^[1] This guide aims to provide a comprehensive technical overview of the key therapeutic targets of quinazoline derivatives, delving into the mechanistic underpinnings of their action and providing practical, field-proven experimental protocols for their investigation. As we explore the established roles of quinazolines in oncology and their emerging potential in combating infectious and neurological diseases, it becomes clear that the story of this remarkable scaffold is far from over. The future of drug discovery will undoubtedly continue to be shaped by the innovative application of quinazoline chemistry.^{[4][5]}

I. Oncological Applications: Targeting the Engines of Cancer Proliferation


The most profound impact of quinazoline derivatives to date has been in the field of oncology. Their ability to selectively inhibit key enzymes that drive cancer cell growth and survival has led to the development of several life-saving drugs.^[6]

Epidermal Growth Factor Receptor (EGFR) Inhibition: A Paradigm of Targeted Therapy

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.^[6] Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Quinazoline derivatives have emerged as a cornerstone of EGFR-targeted therapy, with several compounds gaining FDA approval for the treatment of non-small-cell lung cancer (NSCLC) and other solid tumors.^[6]

Mechanism of Action:

Quinazoline-based EGFR inhibitors are typically ATP-competitive, binding to the ATP-binding pocket of the EGFR kinase domain. This prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that promote tumor growth, including the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways.^[6]

[Click to download full resolution via product page](#)

Quantitative Data: EGFR Inhibitory Activity

Compound	Target	IC50 (nM)	Cell Line	IC50 (μM)	Reference
Gefitinib	EGFR	23-79	A549 (NSCLC)	-	
Erlotinib	EGFR	80	A549 (NSCLC)	-	
Afatinib	EGFR	0.5	-	-	
Compound 9	EGFRwt	-	H358, A549	-	[7]
Compound 29	EGFRwt	5.2	A549	4.1	[5]
Compound 29	EGFRd746–750	9.6	PC-9	0.5	[5]
Compound 29	EGFR L858R	1.9	A431	2.1	[5]
Compound 43	PI3K	-	-	-	[5]

Experimental Protocol: EGFR Kinase Assay

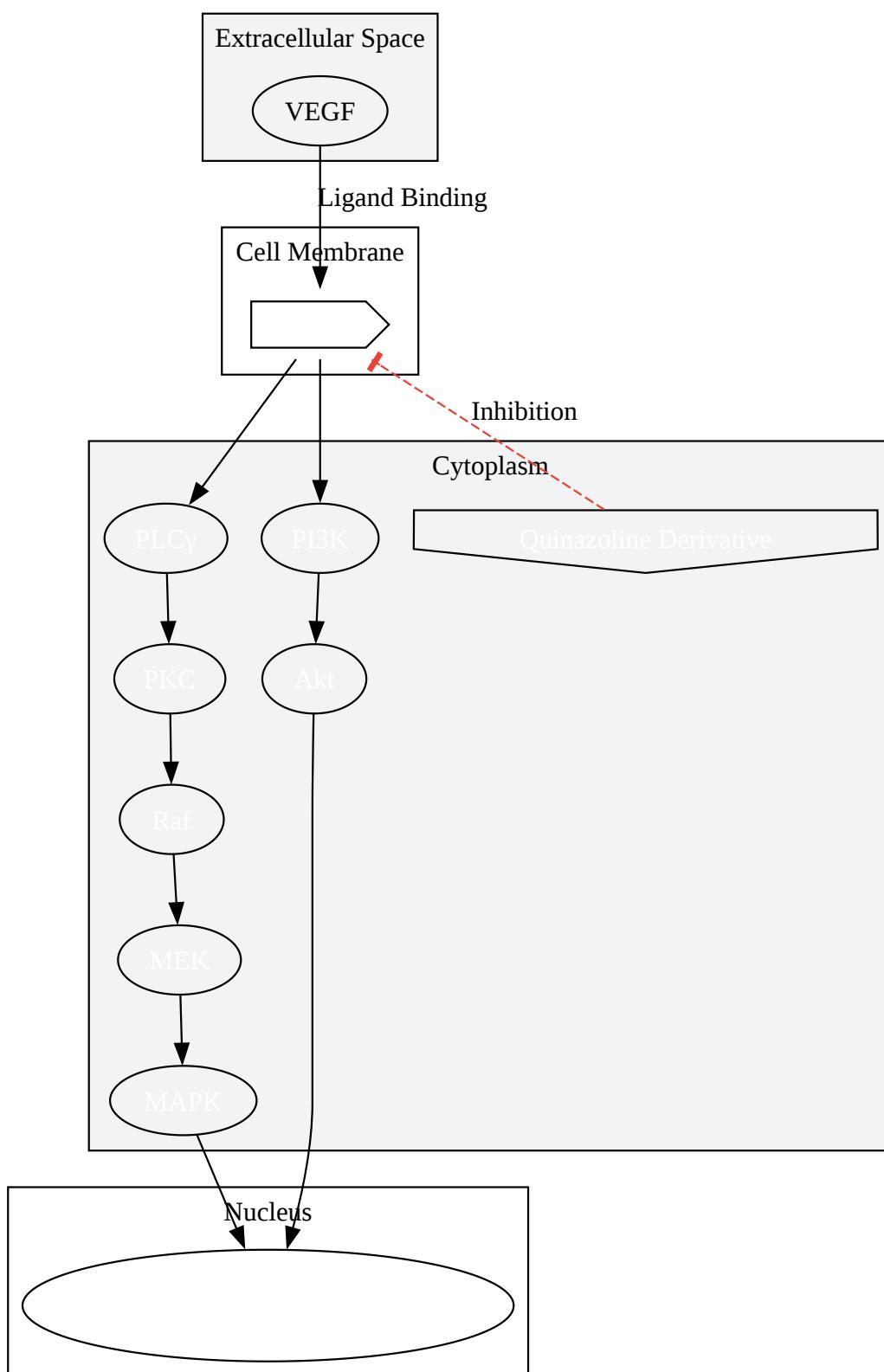
This protocol outlines a luminescence-based kinase assay to determine the *in vitro* inhibitory activity of a quinazoline derivative against EGFR.

Materials:

- Recombinant human EGFR kinase
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ATP
- Poly(Glu, Tyr) 4:1 substrate
- Test quinazoline derivative (dissolved in DMSO)

- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96-well plates
- Multilabel plate reader

Procedure:


- Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
- Reaction Setup: In a 96-well plate, add 5 μ L of the diluted compound solution.
- Enzyme Addition: Add 10 μ L of EGFR kinase solution (in kinase buffer) to each well.
- Substrate/ATP Mix: Prepare a mixture of the Poly(Glu, Tyr) substrate and ATP in kinase buffer.
- Initiate Reaction: Add 10 μ L of the substrate/ATP mix to each well to start the reaction. The final reaction volume is 25 μ L.
- Incubation: Incubate the plate at 30°C for 60 minutes.
- ATP Depletion: Add 25 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Signal Generation: Add 50 μ L of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Starving the Tumor

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key mediators of this process.^[8] Quinazoline derivatives have been successfully developed as inhibitors of VEGFR-2, effectively cutting off the blood supply to tumors.^[8]

Mechanism of Action:

Similar to their action on EGFR, quinazoline-based VEGFR-2 inhibitors are ATP-competitive, binding to the kinase domain of the receptor. This blocks the downstream signaling pathways, including the PLC γ -PKC-MAPK and PI3K-Akt pathways, which are essential for endothelial cell proliferation, migration, and survival.^[8]

[Click to download full resolution via product page](#)

Quantitative Data: VEGFR-2 Inhibitory Activity

Compound	Target	IC50	Cell Line	IC50 (µM)	Reference
Compound 11d	VEGFR-2	5.49 µM	HepG-2	10.3	[8]
Semaxanib	VEGFR-2	0.29 µM	-	-	[8]
SU6668	VEGFR-2	2.23 µM	-	-	[8]
Compound 13	VEGFR-2	46.6 ± 2.8 nM	MCF-7	9.6 ± 0.5	[9]
Compound 15	VEGFR-2	44.4 ± 2.6 nM	HepG2	26.0 ± 2.5	[9]
Sorafenib	VEGFR-2	31.1 ± 1.8 nM	-	-	[9]
Compound 3h	VEGFR-2	2.89 nM	MCF-7	0.25	[6]
Compound 14	VEGFR-2	4.8 nM	HEK293	11.9	[3]
Compound VIII	VEGFR-2	60.00 nM	HepG2	24.10	[5]

Experimental Protocol: Cell Viability (MTT) Assay

This protocol describes the MTT assay, a colorimetric method to assess the cytotoxic effects of quinazoline derivatives on cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., HepG2, MCF-7)
- Complete cell culture medium
- Test quinazoline derivative (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- Sterile 96-well flat-bottom cell culture plates
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
- Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the old medium with 100 μ L of the medium containing the compound dilutions. Include a vehicle control (DMSO). Incubate for 48 or 72 hours.
- MTT Addition: Add 10 μ L of MTT solution to each well. Incubate for an additional 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of solubilization solution to each well to dissolve the purple formazan crystals.
- Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration to determine the IC₅₀ value.

II. Anti-Infective Potential: A Broad Spectrum of Activity

The quinazoline scaffold has demonstrated promising activity against a range of pathogens, including bacteria, viruses, and fungi, highlighting its potential for the development of novel anti-infective agents.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Quantitative Data: Antimicrobial Activity

Compound	Organism	MIC (µg/mL)	Reference
6-Propylbenzo[6] [10]imidazo[1,2- c]quinazoline	M. tuberculosis	12.5	[13]
2-Methyl-6- propylbenzo[6] [10]imidazo[1,2- c]quinazoline	M. tuberculosis	0.78	[13]
Compound 8ga	E. coli, S. aureus	4-8	[10]
Compound 8gc	E. coli, S. aureus	4-8	[10]
Compound 8gd	E. coli, S. aureus	4-8	[10]
Compound 5b	S. aureus, K. pneumoniae	1.95, 0.98	[12]
Compound 16	S. aureus	0.5 mg/mL	[14]
Compound 20	B. subtilis	0.5 mg/mL	[14]
Compound 19	P. aeruginosa	0.15 mg/mL	[14]

Experimental Protocol: Antiviral Assay for Influenza Virus

This protocol outlines a method to evaluate the antiviral activity of quinazoline derivatives against the influenza A virus.[15][16]

Materials:

- Madin-Darby canine kidney (MDCK) cells
- Influenza A virus (e.g., A/WSN/33, H1N1)
- Infection medium (e.g., MEM with 1% FBS, 1 µg/mL trypsin)
- Test quinazoline derivative

- MTT assay reagents
- 96-well plates

Procedure:

- Cell Culture: Seed MDCK cells in 96-well plates and culture overnight.
- Infection and Treatment: Add serial dilutions of the test compound to the cells. Subsequently, infect the cells with influenza A virus.
- Incubation: Incubate the plates for 48-72 hours to allow for viral replication and cytopathic effect (CPE) development.
- CPE Inhibition Assay: Observe the cells under a microscope to assess the inhibition of virus-induced CPE.
- Cell Viability Assay: Perform an MTT assay to quantify the number of viable cells, which correlates with the inhibition of viral replication.
- Data Analysis: Calculate the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The selectivity index (SI = CC50/EC50) is determined to assess the therapeutic window of the compound.

III. Neurological Disorders: Modulating Key Players in the Brain

Emerging research has highlighted the potential of quinazoline derivatives in the treatment of neurodegenerative diseases, particularly Alzheimer's disease.[\[17\]](#)[\[18\]](#)

Targeting Alzheimer's Disease: A Multi-pronged Approach

Alzheimer's disease is a complex neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles. Quinazoline derivatives have been investigated as multi-target agents, inhibiting key enzymes involved in the disease pathology.[\[17\]](#)[\[18\]](#)

Key Targets:

- Acetylcholinesterase (AChE): Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, which is depleted in Alzheimer's patients.[19]
- Beta-secretase (BACE1): BACE1 is a key enzyme in the production of amyloid-beta peptides. Its inhibition reduces the formation of amyloid plaques.[20]

Quantitative Data: Anti-Alzheimer's Activity

Compound	Target	IC50	Reference
Compound 4c	AChE	2.97 μ M	[4]
Compound 4h	AChE	5.86 μ M	[4]
Donepezil	AChE	0.02 μ M	[4]
Compound 6f	BuChE	0.52 μ M	[21]
Compound 6h	BuChE	6.74 μ M	[21]
Compound 6j	BuChE	3.65 μ M	[21]
Deoxyvasicinone-donepezil hybrid 28	BACE1	0.834 nM	[20]
Deoxyvasicinone-donepezil hybrid 29	BACE1	0.129 nM	[20]
Compound 8 (Acyl guanidine)	BACE1	0.32 nM	[20]

Experimental Protocol: Beta-Secretase (BACE1) Activity Assay

This protocol describes a fluorometric assay to measure the inhibitory activity of quinazoline derivatives against BACE1.

Materials:

- Recombinant human BACE1 enzyme

- BACE1 substrate (a fluorogenic peptide)
- Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
- Test quinazoline derivative
- BACE1 inhibitor (positive control)
- Black, opaque 96-well plates
- Fluorescence microplate reader

Procedure:

- Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
- Reaction Setup: In a 96-well plate, add the test compound, BACE1 enzyme, and assay buffer.
- Initiate Reaction: Add the BACE1 substrate to each well to start the reaction.
- Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
- Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
- Data Analysis: Calculate the percentage of BACE1 inhibition for each compound concentration and determine the IC₅₀ value.

IV. Concluding Remarks and Future Directions

The quinazoline scaffold has unequivocally established itself as a cornerstone of modern drug discovery, with a rich history of producing clinically successful therapeutic agents.[\[4\]](#)[\[22\]](#) This guide has provided a glimpse into the vast therapeutic landscape of quinazoline derivatives, highlighting their key targets in oncology, infectious diseases, and neurological disorders. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field.

Looking ahead, the future of quinazoline-based drug discovery is bright with possibilities. The exploration of novel synthetic methodologies will undoubtedly lead to the creation of even more diverse and potent derivatives.^{[8][9]} The application of computational modeling and artificial intelligence will further refine the drug design process, enabling the development of highly selective and targeted therapies.^[20] As our understanding of complex diseases continues to grow, the versatile quinazoline scaffold will undoubtedly play a central role in the development of the next generation of innovative medicines.

V. References

- Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro) - MDPI. Available from: --INVALID-LINK--
- Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PubMed Central. Available from: --INVALID-LINK--
- Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - Semantic Scholar. Available from: --INVALID-LINK--
- Discovery of new 4-alkoxyquinazoline-based derivatives as potent VEGFR2 inhibitors. Available from: --INVALID-LINK--
- Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity | ACS Omega - ACS Publications. Available from: --INVALID-LINK--
- Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGFR-2 inhibitors: comparative study against EGFR kinase activity, in ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03829D. Available from: --INVALID-LINK--
- Comparison of MIC values (in $\mu\text{g mL}^{-1}$) of quinazolines and standard drugs against different bacteria and fungi. - ResearchGate. Available from: --INVALID-LINK--
- Chemical structures of quinazoline derivatives 288-291 and their IC 50 values against cholinesterase enzymes - ResearchGate. Available from: --INVALID-LINK--

- Discovery of new acetylcholinesterase inhibitors derived from quinazolinones: synthesis, in vitro, and molecular docking stud - ResearchGate. Available from: --INVALID-LINK--
- Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Available from: --INVALID-LINK--
- Synthesis, biological evaluation, molecular docking, and MD simulation of novel 2,4-disubstituted quinazoline derivatives as selective butyrylcholinesterase inhibitors and antioxidant agents - PMC - NIH. Available from: --INVALID-LINK--
- Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - NIH. Available from: --INVALID-LINK--
- Evaluation of Antibacterial Activity of Novel Quinazoline Derivatives. Available from: --INVALID-LINK--
- pIC50 Values and Chemical Descriptor Analysis for Quinazoline Derivatives against EGFR: Observed, Predicted Activities, and MLR Model Residuals - ResearchGate. Available from: --INVALID-LINK--
- The antibacterial activity (MIC in $\mu\text{g/mL}$) of the synthesized quinazolin-4(3H)one derivatives compared with Amoxicillin trihydrate. - ResearchGate. Available from: --INVALID-LINK--
- Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes - Oriental Journal of Chemistry. Available from: --INVALID-LINK--
- Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC - NIH. Available from: --INVALID-LINK--
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Available from: --INVALID-LINK--
- Synthesis of Quinazoline derivatives and its Antimicrobial Activity - Research Journal of Pharmacy and Technology. Available from: --INVALID-LINK--

- The IC50 values of compounds C1 to C10 against four cancer cell lines. - ResearchGate. Available from: --INVALID-LINK--
- Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors - NIH. Available from: --INVALID-LINK--
- BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors - PubMed Central. Available from: --INVALID-LINK--
- IC50 values for acetylcholinesterase and butyrylcholinesterase. - ResearchGate. Available from: --INVALID-LINK--
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Available from: --INVALID-LINK--
- IC 50 values for activities towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). - ResearchGate. Available from: --INVALID-LINK--
- Design and Synthesis of Quinolizidine Derivatives as Influenza Virus and HIV-1 Inhibitors. Available from: --INVALID-LINK--
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC - NIH. Available from: --INVALID-LINK--
- Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review - PubMed. Available from: --INVALID-LINK--
- Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease - MDPI. Available from: --INVALID-LINK--
- Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC - PubMed Central. Available from: --INVALID-LINK--
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. Available from: --INVALID-LINK--

- Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation | ACS Omega. Available from: --INVALID-LINK--
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC - NIH. Available from: --INVALID-LINK--
- Development, biological evaluation, and molecular modelling of novel isocytosine and guanidine derivatives as BACE1 inhibitors using a fragment growing strategy. Available from: --INVALID-LINK--
- Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Available from: --INVALID-LINK--
- Design, Synthesis of Some New Quinazolinone Derivatives and Evaluation of their Antibacterial Activity. Available from: --INVALID-LINK--
- Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice - MDPI. Available from: --INVALID-LINK--
- New quinazoline compounds as non-peptidomimetic BACE-1 inhibitors in the treatment of Alzheimer's disease | ORKG Ask. Available from: --INVALID-LINK--
- Design, Synthesis, and Biological Investigation of Quinazoline Derivatives as Multitargeting Therapeutics in Alzheimer's Disease Therapy - PubMed. Available from: --INVALID-LINK--
- Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease - PubMed. Available from: --INVALID-LINK--
- Spinal muscular atrophy - Wikipedia. Available from: --INVALID-LINK--
- Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp | ACS Infectious Diseases. Available from: --INVALID-LINK--
- Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp. Available from: --INVALID-LINK--

- Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents - NIH. Available from: -
-INVALID-LINK--

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quinazoline - Wikipedia [en.wikipedia.org]
- 2. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijirt.org [ijirt.org]
- 5. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. asianpubs.org [asianpubs.org]
- 9. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new therapeutic approach in Parkinson's disease: some novel quinazoline derivatives as dual selective phosphodiesterase 1 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Discovery of a novel class of Hepatitis C Polymerase Inhibitors [natap.org]
- 16. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties | Semantic Scholar [semanticscholar.org]
- 18. Discovery of the First Highly Selective Antagonist of the GluK3 Kainate Receptor Subtype | MDPI [mdpi.com]
- 19. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 20. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 3-Hydroxy-1H-quinazoline-2,4-dione derivatives as new antagonists at ionotropic glutamate receptors: molecular modeling and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [The Quinazoline Scaffold: A Cornerstone of Modern Therapeutic Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1414075#potential-therapeutic-targets-of-quinazoline-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com